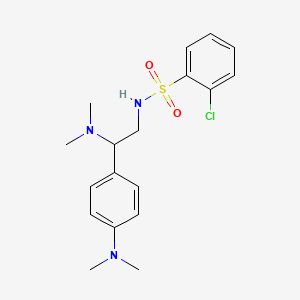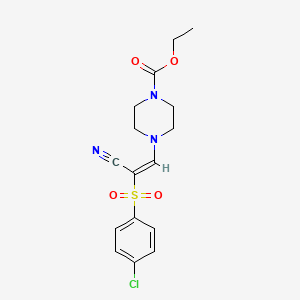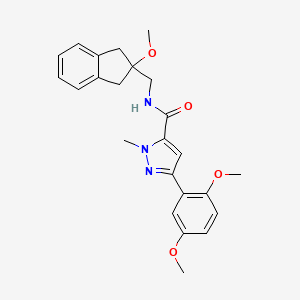![molecular formula C21H21ClN2O3S B2492654 N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide CAS No. 1251680-94-0](/img/structure/B2492654.png)
N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound mentioned is a complex organic molecule, potentially interesting for its biological activity given the presence of functional groups such as carboxamide, sulfonyl, and piperidine, which are often seen in pharmacologically active molecules. Research in medicinal chemistry frequently explores compounds with these moieties for their interactions with biological targets.
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step organic reactions, starting from simpler precursors. Key steps might include the formation of the piperidine ring, introduction of the sulfonyl group, and final assembly with the carboxamide functionality. Each step requires careful selection of reagents, solvents, and conditions to achieve the desired selectivity and yield. While not specific to the compound , studies on similar compounds provide insight into possible synthetic routes and challenges (Shim et al., 2002).
Molecular Structure Analysis
Determining the molecular structure of organic compounds is crucial for understanding their properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. The molecular structure impacts the compound's interaction with biological targets, solubility, and overall biological activity. For instance, studies on structurally related compounds can shed light on conformational preferences and electronic structure, which are key for activity (Ban et al., 2023).
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Receptor Binding
One study explored the molecular interaction of a structurally related antagonist, highlighting the compound's binding to specific receptors. Through conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, it was demonstrated how structural analogs of the compound might bind and interact with receptors, suggesting potential applications in designing receptor-specific drugs (Shim et al., 2002).
Synthetic Methodologies and Chemical Reactions
Several studies have been conducted on reactions involving similar sulfone and carboxamide structures, providing insights into synthetic routes and methodologies:
The synthesis of acyclic N-acyliminium ions leading to pyrrolidines and piperidines related to proline and pipecolic acid derivatives was explored. This work contributes to the understanding of intramolecular reactions and could aid in the synthesis of complex organic molecules (Mooiweer et al., 1987).
Research into the synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones using silica gel and microwave heating sheds light on new cyclization methods that could be applied to the synthesis of compounds with similar structures (Klintworth et al., 2021).
A study on the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines presents a new annulation method that could potentially be applied to the synthesis of N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide (Zhu et al., 2003).
Antimicrobial and Immunobiological Activity
A study on ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, which share a similar sulfonamide group with the compound , showed these compounds possess antimicrobial and immunobiological activity. This suggests potential for this compound in antimicrobial research (Гейн et al., 2015).
Electropolymerization and Material Science
The synthesis and electropolymerization of compounds with functional groups similar to this compound indicate potential applications in material science, particularly in creating polymer films with specific properties (Lengkeek et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[6-chloro-4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-9-15(2)11-17(10-14)24-13-20(21(25)23-7-3-4-8-23)28(26,27)19-6-5-16(22)12-18(19)24/h5-6,9-13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOPFJGFSNVTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)
![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)
![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)

![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)



![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)